molecular formula C9H6Cl2N2O B1430811 2,4-Dichloro-6-methoxy-1,5-naphthyridine CAS No. 959990-35-3

2,4-Dichloro-6-methoxy-1,5-naphthyridine

Cat. No. B1430811
M. Wt: 229.06 g/mol
InChI Key: OBZCWYVPSYGAPU-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-methoxy-1,5-naphthyridine” is a heterocyclic nitrogen compound . These types of compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities .


Synthesis Analysis

A wide range of synthetic protocols for the construction of this scaffold are presented. For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .


Chemical Reactions Analysis

The reactivity of these heterocycles is presented as well as their use as a ligand for metal complexes formation . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .

Scientific Research Applications

    Medicinal Chemistry

    • 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .

    Synthetic Organic Chemistry

    • 1,5-Naphthyridines are used in synthetic organic chemistry. They are synthesized using various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • For example, the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as catalyst, yielded the corresponding 1,5-naphthyridine .

    Pharmacology

    • 1,6-Naphthyridines, a similar class of compounds, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

    Radioimmunoassay

    • “2,4-Dichloro-6-methoxy-1,3,5-triazine”, a compound similar to “2,4-Dichloro-6-methoxy-1,5-naphthyridine”, was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

    Preparation of α-cyclodextrin-rotaxanes

    • “2,4-Dichloro-6-methoxy-1,3,5-triazine” was also used in the preparation of α-cyclodextrin-rotaxanes .

    Fluorous Synthesis of Disubstituted Pyrimidines

    • “2,4-Dichloro-6-methylpyrimidine”, a compound similar to “2,4-Dichloro-6-methoxy-1,5-naphthyridine”, reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .

    Pharmacology

    • 1,6-Naphthyridines, a similar class of compounds, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

    Radioimmunoassay

    • “2,4-Dichloro-6-methoxy-1,3,5-triazine”, a compound similar to “2,4-Dichloro-6-methoxy-1,5-naphthyridine”, was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

    Preparation of α-cyclodextrin-rotaxanes

    • “2,4-Dichloro-6-methoxy-1,3,5-triazine” was also used in the preparation of α-cyclodextrin-rotaxanes .

    Fluorous Synthesis of Disubstituted Pyrimidines

    • “2,4-Dichloro-6-methylpyrimidine”, a compound similar to “2,4-Dichloro-6-methoxy-1,5-naphthyridine”, reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .

Safety And Hazards

While the specific safety and hazards of “2,4-Dichloro-6-methoxy-1,5-naphthyridine” are not provided in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2,4-dichloro-6-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-8-3-2-6-9(13-8)5(10)4-7(11)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZCWYVPSYGAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855820
Record name 2,4-Dichloro-6-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methoxy-1,5-naphthyridine

CAS RN

959990-35-3
Record name 2,4-Dichloro-6-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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